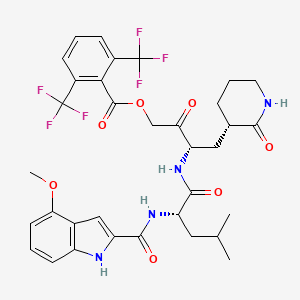

SARS-CoV-2 3CLP and CoV inhibitor 15h

Descripción

SARS-CoV-2 3CL Protease (3CLP): The SARS-CoV-2 3CL protease (3CLP), also termed the main protease (Mpro), is a cysteine protease essential for viral replication and transcription. It cleaves polyproteins translated from viral RNA into functional non-structural proteins (Nsps) required for viral assembly . The enzyme’s active site features a catalytic dyad (Cys145 and His41) and a conserved substrate-binding pocket (S1–S4 subsites), making it a prime target for antiviral drug development .

CoV Inhibitor 15h:

Inhibitor 15h is a peptidomimetic α-acyloxymethylketone compound designed to target the 3CLP active site. It features a 6-membered lactam warhead that covalently binds to Cys145, irreversibly inhibiting protease activity . Kinetic studies show 15h exhibits a pseudo-first-order inactivation constant ($k_{\text{obs}}/[I]$) comparable to other optimized inhibitors like 15a and 15l, though its cellular cytotoxicity and antiviral efficacy remain under investigation .

Propiedades

Fórmula molecular |

C34H36F6N4O7 |

|---|---|

Peso molecular |

726.7 g/mol |

Nombre IUPAC |

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-bis(trifluoromethyl)benzoate |

InChI |

InChI=1S/C34H36F6N4O7/c1-17(2)13-24(44-31(48)25-15-19-22(42-25)10-5-11-27(19)50-3)30(47)43-23(14-18-7-6-12-41-29(18)46)26(45)16-51-32(49)28-20(33(35,36)37)8-4-9-21(28)34(38,39)40/h4-5,8-11,15,17-18,23-24,42H,6-7,12-14,16H2,1-3H3,(H,41,46)(H,43,47)(H,44,48)/t18-,23-,24-/m0/s1 |

Clave InChI |

PKJWLVLOGHATRZ-NWVWQQAFSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |

Origen del producto |

United States |

Métodos De Preparación

La preparación del compuesto 6 [WO2022133588] implica una serie de rutas sintéticas y condiciones de reacción. Las rutas sintéticas específicas y los métodos de producción industrial se detallan en la patente WO2022133588. Generalmente, la síntesis implica el uso de diversos reactivos y catalizadores para lograr la estructura química deseada. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El compuesto 6 [WO2022133588] se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula mediante el uso de agua. Las condiciones comunes incluyen ambientes ácidos o básicos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

El compuesto 6 [WO2022133588] tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: Se utiliza para estudiar la inhibición de la principal proteasa del coronavirus (Mpro), que es una enzima clave en la replicación del virus.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de COVID-19 y otras infecciones virales.

Industria: Se utiliza en el desarrollo de fármacos antivirales y otros productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del compuesto 6 [WO2022133588] implica la inhibición de la principal proteasa del coronavirus (Mpro). Esta enzima es esencial para la replicación del virus, y su inhibición evita que el virus se multiplique. El compuesto se une al sitio activo de la enzima, bloqueando su actividad y, por lo tanto, inhibiendo la replicación viral .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Features of 15h vs. Other Inhibitors:

Key Findings:

- 15h vs. N3 : While N3 (a peptidomimetic inhibitor) has superior potency (IC₅₀ = 16 nM), 15h’s α-acyloxymethylketone warhead offers improved stability against hydrolysis compared to N3’s chloromethyl ketone group .

- 15h vs. PMPT/CPSQPA: Non-covalent inhibitors like PMPT and CPSQPA avoid off-target reactivity with cellular thiols but require higher concentrations (IC₅₀ >19 µM) to achieve inhibition .

- 15h vs.

Performance in Computational and Experimental Models

- Virtual Screening : Compounds like TCSRnI28301 (score: -9.1) and TCSRnI40160 (Tanimoto coefficient: 0.90) outperformed 15h in docking studies but lack experimental validation .

- QSAR Models : A model trained on SARS-CoV-1 3CLP inhibitors (R² = 0.89) predicted 15h’s moderate activity, aligning with its experimental $k_{\text{obs}}/[I}$ value .

- Crystallography : 15h’s binding mode resembles 15l, forming hydrogen bonds with Gly143 and His164 while occupying the S1 subsite .

Limitations and Advantages

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.